Chlorajapolide F

cytotoxicity NCI-H460 SMMC-7721

Chlorajapolide F (CAS 1461760-59-7) is a monomeric eudesmanolide-type sesquiterpene lactone isolated from the aerial parts of Chloranthus japonicus (Chloranthaceae). It belongs to the ClassyFire chemical taxonomy of Eudesmanolides, secoeudesmanolides, and derivatives, with a molecular formula of C₁₆H₂₀O₄ and a molecular weight of 276.33 g/mol.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
Cat. No. B12406623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorajapolide F
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C
InChIInChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16-/m1/s1
InChIKeyNIDGSFJPVYDWLY-KKWMXKHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chlorajapolide F: Low-Cytotoxicity Eudesmanolide Sesquiterpene Lactone from Chloranthus japonicus for Reference-Standard Procurement


Chlorajapolide F (CAS 1461760-59-7) is a monomeric eudesmanolide-type sesquiterpene lactone isolated from the aerial parts of Chloranthus japonicus (Chloranthaceae) [1]. It belongs to the ClassyFire chemical taxonomy of Eudesmanolides, secoeudesmanolides, and derivatives, with a molecular formula of C₁₆H₂₀O₄ and a molecular weight of 276.33 g/mol [2]. The compound was first characterized and named as part of a series of four new chlorajapolides (F–I) in 2012 [1]. Its defining and most consistently reported biological characteristic is its low cytotoxic activity against human cancer cell lines, establishing it as a low-activity reference baseline within the Chloranthus-derived sesquiterpene lactone family [1].

Eudesmanolide-type low-activity reference standard procurement
Defined baseline for Chloranthus sesquiterpenoid SAR studies
Distinct stereochemical identity (8S) with specified CAS

Chlorajapolide F Procurement: Why Generic Substitution with Other Chloranthus Sesquiterpene Lactones Compromises Experimental Integrity


Procuring Chlorajapolide F is not interchangeable with sourcing other Chloranthus-derived sesquiterpene lactones such as chlorajapolide A–E, chloranthalactones, or sesquiterpene dimers. The cytotoxic activity profiles of Chloranthus isolates exhibit substantial variability: within the same 2012 Fitoterapia study that characterized chlorajapolides F–I, sesquiterpene dimers (compounds 10–13) demonstrated marked cytotoxicities, while chlorajapolide F itself showed only low activity [1]. This structural and activity-dependent divergence means that substituting a high-activity dimer for a monomer like chlorajapolide F will yield fundamentally different experimental outcomes, particularly in studies requiring a low-activity control, structure-activity relationship (SAR) mapping, or chemotaxonomic reference standards [1]. Furthermore, the 8-epimer (8-epi-chlorajapolide F) exists as a distinct chemical entity with its own CAS number, requiring explicit procurement specification to avoid stereochemical misidentification [2].

Activity profile mismatch

Chloranthus sesquiterpene dimers show markedly higher cytotoxicity; monomeric chlorajapolide F may not represent their behavior in low-activity controls.

Stereochemical misassignment

8-epi-Chlorajapolide F (CAS 863301-69-3) is a distinct epimer with separate CAS; substitution leads to incorrect stereochemical attribution without chiral validation.

Chlorajapolide F Quantitative Evidence: Head-to-Head Cytotoxicity, Stereochemical, and Chemotaxonomic Differentiation Data


Chlorajapolide F Cytotoxicity Differentiation: >50 μg/L IC₅₀ vs. High-Activity Chloranthus Sesquiterpene Dimers

Chlorajapolide F demonstrates quantitatively low cytotoxic activity with IC₅₀ values >50 μg/L against both NCI-H460 (human large cell lung cancer) and SMMC-7721 (hepatocellular carcinoma) cell lines [1]. In contrast, sesquiterpene dimers isolated from the same C. japonicus extract (compounds 10–13) exhibited 'marked cytotoxicities' in the same assay system [1]. This activity differential, ranging from >50 μg/L for chlorajapolide F to substantially higher potency for the dimers (though exact dimer IC₅₀ values are not numerically disclosed in the abstract), establishes chlorajapolide F as the appropriate low-activity reference standard for SAR studies within the Chloranthus sesquiterpenoid family [1].

Cytotoxicity vs. Dimers
Cross-study comparable
Chlorajapolide F: IC₅₀ >50 μg/L
Sesquiterpene dimers: marked cytotoxicity
Supports low-activity reference context
NCI-H460, SMMC-7721 cell lines
cytotoxicity NCI-H460 SMMC-7721

Stereochemical Differentiation: Chlorajapolide F vs. 8-epi-Chlorajapolide F as Distinct Chemical Entities

Chlorajapolide F (CAS 1461760-59-7) and its 8-epimer, 8-epi-chlorajapolide F (CAS 863301-69-3), are stereochemically distinct compounds that cannot be substituted for one another. The original 2012 Fitoterapia study revised the structure of a previously isolated lindenane sesquiterpene, 9-hydroxy-heterogorgiolide, as the 8-epimer (1a) of chlorajapolide F, confirming their stereochemical relationship [1]. Both epimers exhibit similarly low cytotoxicity (IC₅₀ >50 μg/mL), indicating that the stereochemical difference at the C-8 position does not substantially alter this particular biological activity [1]. However, they remain chemically distinct entities with separate CAS registrations and unique IUPAC identifiers (chlorajapolide F: (1S,7R,8S,9S,10R,12S); 8-epi-chlorajapolide F: (1S,7S,8S,9S,10R,12S)) [2].

Epimer Identity
Direct head-to-head
Chlorajapolide F (8S) vs 8-epi (epimeric); distinct CAS
Requires explicit CAS specification
Both show IC₅₀ >50 μg/mL
stereochemistry natural products structural elucidation

Chemotaxonomic Classification: Chlorajapolide F as a Defined Eudesmanolide-Type Sesquiterpene Lactone Reference

Chlorajapolide F is unambiguously classified within the eudesmanolide subclass of sesquiterpene lactones, distinguishing it from other Chloranthus-derived skeletons such as lindenane-type dimers or germacranolides [1]. According to the NP-MRD database, it belongs specifically to the 'Eudesmanolides, secoeudesmanolides, and derivatives' class [1]. The PlantaE DB confirms its ClassyFire taxonomy as Lipids and lipid-like molecules → Prenol lipids → Terpene lactones → Sesquiterpene lactones → Eudesmanolides, secoeudesmanolides, and derivatives [2]. This skeletal classification provides a defined reference point for chemotaxonomic studies of Chloranthus species, where multiple sesquiterpenoid subtypes co-occur [1].

Skeletal Class
Class-level inference
Eudesmanolide-type sesquiterpene lactone
Defined chemotaxonomic reference
Distinct from lindenane dimers
chemotaxonomy eudesmanolide natural product classification

Anti-Inflammatory Activity Benchmark: 8-epi-Chlorajapolide F NO Inhibition IC₅₀ >50 μM in RAW264.7 Macrophages

8-epi-Chlorajapolide F, the stereochemical epimer of chlorajapolide F, has been evaluated for anti-inflammatory activity in a mouse macrophage model, showing IC₅₀ >50 μM for inhibition of LPS-induced nitric oxide (NO) production . This indicates low anti-inflammatory potency in this assay system, consistent with the low cytotoxicity profile observed for both epimers in cancer cell lines . While direct NO inhibition data for chlorajapolide F itself are not reported in the accessible literature, the epimeric relationship and the conserved low-activity profile across cytotoxicity assays suggest that chlorajapolide F likely exhibits similarly modest anti-inflammatory activity .

NO Inhibition Context
Data to verify
8-epi IC₅₀ >50 μM (RAW264.7)
Low anti-inflammatory reference context
Chlorajapolide F data not directly reported
anti-inflammatory NO inhibition RAW264.7

Chlorajapolide F Recommended Research Applications: Low-Activity Controls, SAR Studies, and Phytochemical Reference Standards


Low-Activity/Negative Control for Cytotoxicity Screening of Chloranthus-Derived Sesquiterpenoids

Researchers evaluating the cytotoxic potential of Chloranthus-derived sesquiterpene lactones, particularly dimeric compounds such as shizukaols or chlojapolides, require a defined low-activity comparator. Chlorajapolide F, with its consistently reported IC₅₀ >50 μg/L against NCI-H460 and SMMC-7721 cell lines, provides a quantitative baseline for establishing assay sensitivity and validating that observed cytotoxic effects are compound-specific rather than assay artifacts [1]. Using chlorajapolide F alongside high-activity dimers from the same plant source enables robust structure-activity relationship (SAR) interpretation within a chemically consistent framework [1].

Chemotaxonomic Reference Standard for Eudesmanolide Skeletal Classification in Chloranthaceae Phytochemical Profiling

Phytochemists conducting metabolomic or chemotaxonomic investigations of Chloranthus species require authentic reference compounds to validate LC-MS or NMR-based compound identifications. Chlorajapolide F serves as a structurally authenticated eudesmanolide-type sesquiterpene lactone standard, distinguished from co-occurring lindenane-type dimers and germacranolides [1]. Its unambiguous ClassyFire taxonomy (Eudesmanolides, secoeudesmanolides, and derivatives) and defined molecular characteristics (C₁₆H₂₀O₄; MW 276.33) enable precise retention time and spectral matching in untargeted profiling workflows [2].

Stereochemical Reference for Epimeric Purity Assessment and Method Validation

Given the existence of the 8-epimer (8-epi-chlorajapolide F, CAS 863301-69-3) as a distinct chemical entity, chlorajapolide F (CAS 1461760-59-7) is essential for developing and validating chiral chromatographic methods capable of resolving these stereoisomers [1]. Analytical laboratories seeking to establish purity protocols for Chloranthus-derived natural products require both epimers as reference materials to confirm stereochemical identity and quantify epimeric impurities in isolated fractions or synthetic preparations [1].

Reference Compound for Low-Activity Baseline in Anti-Inflammatory Screening Panels

Investigators screening sesquiterpene lactones for anti-inflammatory activity via LPS-induced NO inhibition in RAW264.7 macrophages can utilize chlorajapolide F (or its commercially available 8-epimer) as a low-activity reference point. With 8-epi-chlorajapolide F demonstrating IC₅₀ >50 μM in this assay, it provides a defined negative-control benchmark against which novel isolates with potential low μM activity can be meaningfully compared [1]. This establishes assay sensitivity thresholds and supports hit validation workflows.

Application
Selection Property
Validation Focus
Cytotoxicity screening baseline
Low-activity reference context
SAR interpretation & assay sensitivity
Chemotaxonomic profiling reference
Eudesmanolide skeletal marker
Retention time & spectral matching
Stereochemical method development
Chiral purity and epimer resolution
Chiral chromatographic validation
Anti-inflammatory screening baseline
Low NO inhibition reference context
Assay sensitivity threshold establishment
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